1-Isopropyl-1H-indole-3-carbaldehyde
Description
Overview of Indole (B1671886) Derivatives in Organic Synthesis and Medicinal Chemistry
Indole, a bicyclic aromatic heterocycle, is a privileged structure found in a vast array of natural products and synthetic compounds with significant biological activities. researchgate.netmdpi.com Its derivatives are integral to the development of pharmaceuticals, agrochemicals, and materials. researchgate.net In medicinal chemistry, the indole nucleus is a key pharmacophore, present in numerous approved drugs and clinical candidates. researchgate.net The versatility of the indole ring allows for functionalization at various positions, leading to a diverse range of biological effects, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. researchgate.netresearchgate.net
In organic synthesis, indole derivatives serve as versatile building blocks for the construction of more complex molecular architectures, including alkaloids and other pharmacologically important agents. researchgate.netekb.eg The electron-rich nature of the indole ring makes it reactive towards a variety of electrophiles, facilitating the introduction of diverse functional groups. mdpi.com
Significance of 1-Isopropyl-1H-indole-3-carbaldehyde as a Synthetic Intermediate
This compound belongs to the class of N-substituted indole-3-carbaldehydes. The introduction of an isopropyl group at the N-1 position of the indole ring modifies the electronic and steric properties of the molecule compared to the parent indole-3-carbaldehyde. This substitution can influence the compound's reactivity and the biological activity of its downstream products.
Indole-3-carbaldehyde and its derivatives are crucial intermediates in the synthesis of a wide range of heterocyclic compounds and biologically active molecules. researchgate.netekb.egekb.eg The aldehyde functional group at the C-3 position is particularly reactive and can participate in various carbon-carbon and carbon-nitrogen bond-forming reactions. researchgate.netekb.eg These reactions include condensations, such as the Knoevenagel, Aldol, and Claisen reactions, which are fundamental in organic synthesis for creating more complex structures. researchgate.net
The N-alkylation of indole-3-carbaldehyde, as seen in this compound, is a common strategy to create a library of derivatives for biological screening. mdpi.com The isopropyl group, being a bulky and lipophilic substituent, can enhance the compound's interaction with biological targets. While specific, large-scale applications of this compound are not extensively documented in publicly available research, its structural features make it a valuable intermediate for synthesizing novel compounds with potential therapeutic applications. The synthesis of such N-substituted indole-3-carbaldehydes is typically achieved through the N-alkylation of indole-3-carbaldehyde using an appropriate alkyl halide in the presence of a base. mdpi.com
Current Research Landscape and Academic Relevance of Indole Carbaldehydes
The field of indole chemistry, and specifically the study of indole carbaldehydes, remains an active area of research. Current investigations focus on several key areas:
Development of Novel Synthetic Methodologies: Researchers are continuously exploring more efficient, sustainable, and regioselective methods for the synthesis of indole-3-carbaldehydes and their derivatives. This includes the use of novel catalysts and green reaction conditions. researchgate.netgoogle.com
Exploration of Biological Activities: There is significant interest in synthesizing and evaluating new indole-3-carbaldehyde derivatives for a wide range of therapeutic applications. Recent studies have highlighted their potential as antioxidant, antibacterial, and urease inhibitory agents. mdpi.comcsic.esnih.gov The ability to modify the indole core and the carbaldehyde function allows for the fine-tuning of biological activity. researchgate.net
Applications in Materials Science: The unique photophysical properties of some indole derivatives make them attractive for applications in materials science, although this is a less explored area for indole carbaldehydes specifically.
Recent reviews emphasize the importance of indole-3-carbaldehyde as a versatile scaffold for drug design, with ongoing efforts to create hybrid molecules by combining the indole-3-carbaldehyde core with other bioactive pharmacophores to enhance therapeutic efficacy. researchgate.net The academic relevance of indole carbaldehydes is underscored by the continuous publication of research detailing their synthesis, chemical transformations, and biological evaluation. csic.essemanticscholar.orgunifi.it
Structure
3D Structure
Properties
IUPAC Name |
1-propan-2-ylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-9(2)13-7-10(8-14)11-5-3-4-6-12(11)13/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEECOZTYVNXNDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C21)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355456 | |
| Record name | 1-Isopropyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151409-84-6 | |
| Record name | 1-(1-Methylethyl)-1H-indole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151409-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Isopropyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(propan-2-yl)-1H-indole-3-carbaldehyde | |
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Synthetic Methodologies for 1 Isopropyl 1h Indole 3 Carbaldehyde
Primary Synthetic Routes
The synthesis of 1-Isopropyl-1H-indole-3-carbaldehyde can be broadly categorized into two primary strategies: direct nucleophilic substitution at the indole (B1671886) nitrogen of a pre-existing indole-3-carbaldehyde, and a sequential approach where the indole core is first alkylated and then formylated.
Nucleophilic Substitution at the Indole Nitrogen
This route involves the direct N-alkylation of 1H-indole-3-carbaldehyde. The nitrogen atom of the indole ring, being a nucleophile, can attack an electrophilic isopropyl source, leading to the desired product. The success of this method hinges on carefully controlled reaction conditions to ensure selective N-alkylation over potential side reactions at the C3 position.
A common method for introducing the isopropyl group is through the reaction of 1H-indole-3-carbaldehyde with an isopropyl halide, such as isopropyl bromide or isopropyl iodide. This reaction is a classic example of nucleophilic substitution. The indole nitrogen acts as the nucleophile, attacking the electrophilic carbon of the isopropyl halide and displacing the halide ion.
The general reaction can be represented as: 1H-Indole-3-carbaldehyde + Isopropyl-X → this compound + HX (where X = Br, I)
The choice of the isopropyl halide can influence the reaction rate, with iodides generally being more reactive than bromides due to the better leaving group ability of the iodide ion.
The N-alkylation of indoles is typically carried out in the presence of a base. The base deprotonates the indole nitrogen, forming a more nucleophilic indolide anion, which then readily reacts with the alkylating agent. Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3). researchgate.net The choice of base can significantly impact the reaction's efficiency and regioselectivity. Stronger bases like NaH can lead to higher yields but may also promote side reactions if not used carefully.
The solvent plays a crucial role in dissolving the reactants and influencing the reactivity of the nucleophile and electrophile. Polar aprotic solvents such as dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) are frequently employed for N-alkylation reactions. researchgate.netbeilstein-journals.org These solvents can solvate the cation of the base, leaving the anion more reactive. In some cases, biphasic systems with a phase transfer catalyst can also be effective. researchgate.net
Table 1: Common Base and Solvent Combinations for Indole N-Alkylation
| Base | Solvent | Typical Reaction Temperature |
|---|---|---|
| Sodium Hydride (NaH) | Dimethylformamide (DMF) | 0 °C to room temperature |
| Potassium Carbonate (K2CO3) | Acetonitrile (B52724) (CH3CN) or Acetone | Reflux |
A key challenge in the alkylation of indole derivatives is controlling the regioselectivity. The indole nucleus has two primary nucleophilic centers: the N1 nitrogen and the C3 carbon. mdpi.com While N-alkylation is often the desired outcome, C3-alkylation can be a competing side reaction. researchgate.net
To favor N-alkylation, several strategies can be employed. The presence of an electron-withdrawing group, such as the carbaldehyde group at the C3 position in the starting material (1H-indole-3-carbaldehyde), increases the acidity of the N-H bond and directs alkylation to the nitrogen. researchgate.net The choice of the base and solvent system is also critical. For instance, using a strong base like NaH in a polar aprotic solvent like DMF generally favors the formation of the N-alkylated product. researchgate.net The steric hindrance of the alkylating agent can also play a role; however, with a secondary alkyl group like isopropyl, this effect is less pronounced compared to bulkier groups.
Optimizing the yield involves careful control of reaction parameters such as temperature, reaction time, and the stoichiometry of the reactants. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of byproducts.
Sequential Alkylation-Formylation Approaches
An alternative strategy for the synthesis of this compound involves a two-step process: the initial alkylation of the indole core followed by formylation at the C3 position. This approach can be advantageous if the direct N-alkylation of indole-3-carbaldehyde proves to be low-yielding or if purification is challenging.
The first step in this sequence is the synthesis of 1-isopropylindole. This is achieved by reacting indole with an isopropyl halide in the presence of a suitable base and solvent, similar to the conditions described for the direct alkylation of indole-3-carbaldehyde. The absence of the deactivating carbaldehyde group at the C3 position can sometimes lead to a cleaner and more efficient N-alkylation reaction.
The subsequent step involves the introduction of the formyl group at the C3 position of the 1-isopropylindole. A common and effective method for this transformation is the Vilsmeier-Haack reaction. ekb.eg This reaction typically uses a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to generate the Vilsmeier reagent, which then acts as the formylating agent. google.com The reaction is highly regioselective for the C3 position of the indole ring.
Indole + Isopropyl-X → 1-Isopropylindole
1-Isopropylindole + POCl3/DMF → this compound
This sequential approach offers a reliable route to the target compound and is often used in the synthesis of various N-substituted indole-3-carbaldehydes.
Subsequent Formylation Strategies
While direct formylation methods are common, other strategies exist for introducing the aldehyde functionality onto the indole ring. These can be employed when direct methods are unsuitable or to access different substitution patterns. For instance, metal-free decarboxylative cross-coupling reactions provide an alternative route. This method involves coupling α-oxo/ketoacids with indoles using an oxidant like ammonium (B1175870) persulfate, which generates a formyl or acyl group at the C3 position under mild conditions. Another approach is iron-catalyzed C3-selective formylation, which presents a more environmentally benign alternative to some classical methods. These strategies highlight the ongoing development in C-H functionalization, providing a broader toolkit for chemists to synthesize complex indole derivatives.
Vilsmeier-Haack Formylation in Indole Chemistry
The Vilsmeier-Haack reaction is a cornerstone of organic synthesis for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. wikipedia.orgorganic-chemistry.org This method is widely used for the synthesis of indole-3-carbaldehydes due to its efficiency and the high purity of the resulting products. The reaction involves two main stages: the formation of the Vilsmeier reagent, followed by the electrophilic substitution onto the indole ring. chemistrysteps.com
The process begins with the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃). wikipedia.orgchemistrysteps.com This reaction generates a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent. wikipedia.org
| Reagent | Role | Reference |
|---|---|---|
| N,N-Dimethylformamide (DMF) | Formyl group source | wikipedia.orgchemistrysteps.com |
| Phosphorus Oxychloride (POCl₃) | Activator for DMF | wikipedia.orgchemistrysteps.com |
| Indole (N-substituted) | Substrate (electron-rich arene) | wikipedia.org |
Advanced and Catalytic Synthetic Strategies
In recent years, the field of organic synthesis has seen a significant shift towards more sustainable and efficient catalytic methods. These advanced strategies often leverage light energy to drive reactions under mild conditions, offering alternatives to traditional, often harsh, synthetic protocols.
Red-Light Mediated Formylation
A notable advancement in indole formylation is the use of low-energy red light (λ ≈ 640 nm) in conjunction with photoredox catalysis. rsc.org This technique has gained attention due to its advantages, such as deeper penetration into reaction mixtures and reduced health risks compared to higher-energy light sources. rsc.org In a specific application, the C3-formylation of indoles is achieved using a helical carbenium ion as a photocatalyst. rsc.org The formylating source in this system is 2,2-dimethoxy-N,N-dimethylethanamine. rsc.org The reaction proceeds smoothly for a variety of N-substituted indoles, including those with secondary alkyl groups like isopropyl, demonstrating the method's broad substrate scope under mild conditions. This red-light-mediated approach represents a significant step forward in developing eco-friendly and efficient synthetic strategies for producing 3-formyl indoles.
Photoredox Catalysis in Indole Functionalization
Photoredox catalysis has emerged as a powerful and versatile tool for the functionalization of indoles. nih.gov This approach utilizes photocatalysts that, upon absorbing visible light, can initiate single-electron transfer (SET) processes to generate reactive radical intermediates under exceptionally mild conditions. nih.gov This strategy provides a safe and effective alternative to methods that require toxic reagents or harsh conditions. nih.gov
Various photoredox systems have been developed for indole C3-formylation. One such system employs Rose Bengal as a catalyst in an aerobic, transition-metal-free reaction where tetramethylethylenediamine (TMEDA) serves as the one-carbon source. acs.org Another method uses eosin (B541160) Y as the photocatalyst under blue light, also with TMEDA as the carbon source and air as the terminal oxidant. organic-chemistry.org These methods are valued for their operational simplicity, cost-effectiveness, and reduced environmental impact. organic-chemistry.org The functionalization is not limited to formylation; photoredox catalysis enables a wide range of C-H functionalization reactions, allowing for the introduction of various alkyl and other functional groups onto the indole scaffold. acs.orgresearchgate.net
| Method | Energy Source | Key Components | Advantages | Reference |
|---|---|---|---|---|
| Red-Light Mediated Formylation | Red Light (λ ≈ 640 nm) | Helical carbenium ion (photocatalyst), 2,2-dimethoxy-N,N-dimethylethanamine | Low energy, high penetration, mild conditions | rsc.org |
| Visible-Light Photoredox Catalysis | Visible Light (e.g., Blue LEDs) | Organic dyes (e.g., Eosin Y, Rose Bengal), TMEDA | Transition-metal-free, aerobic, environmentally friendly | acs.orgorganic-chemistry.org |
Challenges and Considerations in Synthesis
Despite the availability of robust synthetic methods, the formylation of indoles is not without its challenges. The high reactivity of the indole nucleus and the reaction intermediates can lead to side reactions, necessitating careful control over reaction parameters.
Stoichiometric Control and Side Reactions (e.g., Over-formylation, Dimerization)
Effective stoichiometric control is critical in indole formylation, particularly in the Vilsmeier-Haack reaction, to prevent undesirable side reactions. numberanalytics.com The high reactivity of the Vilsmeier reagent and the indole substrate can lead to issues if conditions are not carefully managed. numberanalytics.com
One potential side reaction is over-formylation. For instance, the reaction of 2,3,3-trimethyl-3H-indole with the Vilsmeier reagent can lead to the formation of a malondialdehyde derivative, indicating reaction at both the methyl group and the desired position.
Another significant challenge, particularly under acidic conditions, is the dimerization or polymerization of the indole substrate. chemrxiv.org The indole C3-position can be protonated, forming an iminium intermediate. A second indole molecule can then act as a nucleophile, attacking the C2 position of the first, leading to the formation of dimers. chemrxiv.org This reactivity requires careful management of acidity and reaction concentration to favor the desired intramolecular formylation over intermolecular side reactions.
Purification Techniques for Synthetic Products
The purification of indole derivatives, including this compound and its precursors, is crucial for obtaining a high-purity final product. Common laboratory techniques are employed, often in combination, to remove unreacted starting materials, reagents, and byproducts.
Recrystallization: This is a widely used technique for purifying solid organic compounds. For indole derivatives, ethanol (B145695) is a common solvent for recrystallization. sielc.com The crude product is dissolved in a minimum amount of hot solvent, and as the solution cools, the purified compound crystallizes out, leaving impurities dissolved in the solvent. The resulting crystals are then collected by filtration.
Filtration and Washing: Following precipitation or crystallization, the solid product is separated from the liquid phase by filtration, often under vacuum to enhance efficiency. The collected solid is typically washed with a suitable solvent to remove residual impurities. Water and toluene (B28343) are solvents that have been used for washing in the synthesis of related indole compounds. rsc.org
Vacuum Drying: To remove the last traces of solvent from the purified solid, vacuum drying is often employed. This involves placing the compound in a desiccator or oven under reduced pressure, which facilitates the evaporation of any remaining volatile substances. rsc.org
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography is a powerful purification method. A solution of the crude product is passed through a column packed with silica gel, and different components of the mixture travel through the column at different rates depending on their polarity and affinity for the stationary phase, allowing for their separation. rsc.org A mixture of petroleum ether and ethyl acetate (B1210297) is a common eluent system for the purification of indole derivatives. rsc.org
Liquid Chromatography (HPLC): High-performance liquid chromatography (HPLC) can be used for the analysis and purification of indole compounds. For instance, Isopropyl 1H-indole-1-propionate can be analyzed using a reverse-phase HPLC method with a mobile phase consisting of acetonitrile, water, and an acid like phosphoric or formic acid. sielc.com This technique is scalable and can be adapted for preparative separation to isolate pure compounds. sielc.com
Synthesis of Key Precursors and Analogues (e.g., 1-Isopropyl-1H-indole)
The immediate precursor required for the synthesis of this compound is 1-Isopropyl-1H-indole. This compound is typically synthesized via the N-alkylation of indole.
N-Alkylation of Indole: The introduction of an isopropyl group onto the nitrogen atom of the indole ring is a key step. This is generally achieved by reacting indole with an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane) in the presence of a base. The base, such as potassium hydroxide (B78521) or sodium hydride, deprotonates the indole nitrogen, forming a more nucleophilic indolide anion, which then attacks the isopropyl halide in a nucleophilic substitution reaction to form the N-alkylated product. The choice of solvent for this reaction is important, with dimethylformamide (DMF) and acetonitrile being commonly used. mdpi.com
A detailed synthesis of a related compound, 3-(4-fluorophenyl)-1-isopropyl-1H-indole, provides insight into a potential synthetic route. This synthesis involves the condensation of 2-chloro-4'-fluoroacetophenone (B45902) with N-isopropylaniline in DMF, followed by a zinc chloride-catalyzed cyclization to form the indole ring. rsc.orgscirp.org While this method constructs the indole ring and introduces the isopropyl group simultaneously, a more direct approach for the unsubstituted 1-Isopropyl-1H-indole would be the direct alkylation of indole.
The table below summarizes the key steps and reagents that can be employed in the synthesis of 1-Isopropyl-1H-indole.
| Step | Reaction Type | Key Reagents | Solvent | Purpose |
| 1 | Deprotonation | Indole, Base (e.g., KOH, NaH) | DMF or Acetonitrile | Generation of the nucleophilic indolide anion |
| 2 | Nucleophilic Substitution | Isopropyl halide (e.g., 2-bromopropane) | DMF or Acetonitrile | Introduction of the isopropyl group onto the indole nitrogen |
Following the synthesis, purification of 1-Isopropyl-1H-indole would typically involve an aqueous work-up to remove the base and other water-soluble byproducts, followed by extraction with an organic solvent. The crude product can then be further purified by distillation or column chromatography to obtain the pure precursor ready for the subsequent formylation step.
Chemical Reactivity and Transformation Chemistry of 1 Isopropyl 1h Indole 3 Carbaldehyde
Reactions of the Indole (B1671886) Ring System
While the C-3 position is substituted, the indole ring remains chemically active and can undergo reactions at other positions, particularly through electrophilic substitution or transition metal-catalyzed cross-coupling.
The indole ring is an electron-rich heterocycle. The C-3 position is the most nucleophilic and typically the primary site for electrophilic attack. Since this position is occupied by a formyl group in 1-Isopropyl-1H-indole-3-carbaldehyde, further electrophilic substitution is directed to other positions. The aldehyde group is electron-withdrawing, which deactivates the pyrrole (B145914) moiety towards electrophilic attack. However, the N-isopropyl group is electron-donating.
Under these conditions, electrophilic substitution can potentially occur at the C-2 position of the pyrrole ring or at positions on the benzenoid ring (C-4, C-5, C-6, C-7). rsc.org Functionalization at the C-2 position is often achieved through metallation followed by quenching with an electrophile. Direct arylation at C-2 has been accomplished using palladium catalysis. ias.ac.in The benzenoid ring positions, particularly C-5 and C-7, are also potential sites for functionalization. rsc.org
Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, provide powerful tools for the functionalization of the indole nucleus. The Heck and Suzuki-Miyaura reactions are prominent examples used to form new carbon-carbon bonds. nih.govnih.gov
These reactions typically require a halide or triflate group on the indole ring to act as a coupling partner. For instance, a bromo- or iodo-substituted derivative of this compound could be coupled with various partners. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, has been used effectively for the diarylation of indoles at the C-5 and C-7 positions. rsc.org
More advanced methods involve the direct C–H activation of the indole ring, bypassing the need for pre-installed halide functional groups. ias.ac.in Palladium catalysts can facilitate the coupling of indoles with boronic acids (a Suzuki-type reaction) via direct C-H bond activation, with a strong preference for the C-2 position. ias.ac.in The Heck reaction, which couples the indole with an alkene, can also be controlled to favor either the C-2 or C-3 position depending on the ligands and reaction conditions. rsc.org
Summary of C-C Coupling Strategies for Indole Functionalization
| Reaction | Typical Position | Indole Substrate | Coupling Partner |
|---|---|---|---|
| Suzuki-Miyaura | C-2, C-5, C-7 | Halo-indole | Aryl/Vinyl Boronic Acid rsc.orgnih.gov |
| Heck | C-2, C-3 | Halo-indole or via C-H activation | Alkene rsc.org |
Carbon-Nitrogen (C–N) Coupling Reactions
The chemical architecture of this compound, featuring a reactive aldehyde function at the C3 position and an accessible N1-position on the indole ring, makes it a versatile precursor in Carbon-Nitrogen (C–N) coupling reactions. These reactions are fundamental in synthetic organic chemistry for constructing complex nitrogen-containing heterocyclic compounds. The carbonyl group of indole-3-carboxaldehydes is known to readily undergo C–N coupling reactions, serving as an important intermediate for synthesizing diverse heterocyclic derivatives and biologically active compounds. researchgate.netekb.eg
One of the most common C–N coupling reactions involving the aldehyde group is the formation of Schiff bases (imines) through condensation with primary amines. This reaction serves as a gateway to a vast array of more complex molecular structures. For instance, synthesized Schiff bases of indole-3-carbaldehyde have been evaluated for their antimicrobial properties.
The indole nitrogen (N1) itself can participate in coupling reactions. The reactivity of the N1, C3, and C6 positions of 2,3-disubstituted indoles shows that the N1 and C3 positions are typically the most reactive sites for nucleophilic behavior toward electrophiles. acs.org Palladium-catalyzed reactions, for example, have been developed for the selective formation of C-N bonds at the indole nucleus. beilstein-journals.org The specific substituent at the N1 position, in this case, an isopropyl group, can influence the regioselectivity and efficiency of these coupling reactions. While direct C-N coupling at the N1 position of this compound is plausible, the steric bulk of the isopropyl group may modulate its accessibility to catalysts or coupling partners compared to less hindered N-substituted or N-unsubstituted indoles.
| Reaction Type | Reacting Position | Description | General Outcome |
| Schiff Base Formation | C3-Aldehyde | Condensation of the carbaldehyde with primary amines. | Formation of an imine (C=N) bond, a key step for synthesizing various heterocyclic compounds. |
| Palladium-Catalyzed Amination | N1-Indole Nitrogen | Coupling of the indole N-H (in related precursors) or activation of the N1 position for reaction with an amine source. | Direct formation of a C-N bond at the indole nitrogen, leading to N-arylated or N-alkylated indole derivatives. |
| Reductive Amination | C3-Aldehyde | The aldehyde reacts with an amine to form an imine intermediate, which is then reduced in situ to an amine. | Conversion of the C3-carbaldehyde group into a C3-aminomethyl group. |
Influence of Substituents on Reactivity
The reactivity of the indole core in this compound is significantly modulated by the electronic and steric properties of its substituents: the carbaldehyde group at the 3-position and the isopropyl group at the N1-position. researchgate.net
Effects of Electron-Withdrawing Groups at the 3-Position
The carbaldehyde group (-CHO) at the C3-position of the indole ring functions as a potent electron-withdrawing group (EWG) through resonance and inductive effects. This electronic influence has profound consequences on the reactivity of the entire molecule.
Deactivation of the Pyrrole Ring : The indole nucleus is inherently electron-rich and prone to electrophilic substitution, typically at the C3 position. However, the presence of the aldehyde group at C3 deactivates the pyrrole ring towards further electrophilic attack. This deactivation occurs because the EWG pulls electron density away from the ring system, making it less nucleophilic.
Activation of the Aldehyde Carbonyl : The electron-withdrawing nature of the indole ring enhances the electrophilicity of the carbonyl carbon in the aldehyde group. This makes it more susceptible to nucleophilic attack, facilitating reactions such as condensation to form Schiff bases and addition of organometallic reagents. researchgate.netekb.eg
Influence on C2 Reactivity : By deactivating the C3 position, the aldehyde group can indirectly influence the reactivity of other positions. While electrophilic attack on the indole ring is generally disfavored due to the EWG, if forced, it may be directed to other positions like C6. Furthermore, the aldehyde can act as a directing group in certain metal-catalyzed C-H activation reactions, potentially favoring functionalization at the C2 or C4 positions.
Impact of Bulky Substituents at the N1-Position on Steric Accessibility
The isopropyl group attached to the N1-position is a branched alkyl group that imposes significant steric hindrance around the indole nitrogen and the adjacent C2 and C7 positions. This steric bulk plays a crucial role in governing the molecule's reactivity.
Shielding of the N1 and C2/C7 Positions : The primary effect of the N1-isopropyl group is steric shielding. It can physically block or slow the approach of reagents to the nitrogen atom and the neighboring C2 and C7 positions. This can be advantageous in directing reactions to other, more accessible sites on the molecule. For example, in reactions where both N1 and C3 are potential reaction sites, the bulky N1-substituent might favor reactions at the C3-aldehyde.
Influence on Reaction Rates and Selectivity : Reactions can be highly sensitive to steric hindrance. nih.gov Studies on related indole systems have shown that bulky substituents can decrease reaction rates or even prevent a reaction from occurring. mdpi.com For instance, the hydrogenation of the indole heterocycle is weakened by methyl substituents, which increase the spatial requirements for the molecule to interact with the catalyst surface. mdpi.com The larger isopropyl group is expected to have an even more pronounced effect.
Conformational Effects : The size of the isopropyl group can influence the preferred conformation of the molecule, which in turn can affect intramolecular interactions and the orientation in which the molecule approaches a catalyst or another reactant.
| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity |
| Carbaldehyde (-CHO) | C3 | Strong Electron-Withdrawing | Moderate | Deactivates the indole ring to electrophilic attack; Activates the carbonyl carbon for nucleophilic attack. |
| Isopropyl (-CH(CH₃)₂) | N1 | Weak Electron-Donating | High | Sterically hinders the N1, C2, and C7 positions, potentially directing reactions to other sites and slowing reaction rates. |
Derivatives and Analogues of 1 Isopropyl 1h Indole 3 Carbaldehyde
N1-Substituted Indole-3-carbaldehyde Derivatives
The nitrogen atom of the indole (B1671886) ring, designated as position 1, offers a prime site for chemical modification. The introduction of various substituents at this position can significantly influence the electronic properties and steric profile of the molecule, leading to a diverse array of analogues.
Comparison with 1-Phenyl-1H-indole-3-carbaldehyde and other N1-substitutions
The nature of the substituent at the N1-position profoundly impacts the chemical and physical properties of indole-3-carbaldehyde derivatives. A comparison between N-isopropyl and N-phenyl substitutions highlights these differences. The isopropyl group, being an alkyl substituent, is an electron-donating group through an inductive effect. In contrast, the phenyl group can exhibit both inductive and resonance effects, which can be either electron-donating or electron-withdrawing depending on the specific context and the presence of other substituents on the phenyl ring.
Spectroscopic data reveals the influence of these N1-substituents. For instance, in the ¹H NMR spectrum of 1-phenyl-1H-indole-3-carbaldehyde, the aldehydic proton appears at approximately 10.14 ppm. The protons of the phenyl group typically resonate between 7.51 and 7.65 ppm. For other N-alkyl substituted derivatives, such as 1-methyl-1H-indole-3-carbaldehyde and 1-ethyl-1H-indole-3-carbaldehyde, the aldehydic proton appears at around 10.01 ppm. This slight upfield shift compared to the N-phenyl analogue may be attributed to the differing electronic environments created by the N1-substituent.
Table 1: Comparison of ¹H NMR Chemical Shifts (ppm) for Select N1-Substituted Indole-3-carbaldehydes
| Substituent at N1 | Aldehydic Proton (H-3) | Aromatic Protons |
| Phenyl | ~10.14 | 7.39 - 8.44 |
| Methyl | ~10.01 | 7.33 - 8.35 |
| Ethyl | ~10.01 | 7.31 - 8.31 |
| Allyl | ~10.02 | 7.32 - 8.32 |
| Benzyl | ~10.01 | 7.16 - 8.38 |
Note: Data is compiled from various research findings and may show slight variations depending on the solvent and experimental conditions.
Synthesis and Characterization of Diverse N1-Analogues
A general and efficient method for the synthesis of N1-substituted indole-3-carbaldehyde derivatives involves the N-alkylation or N-arylation of indole-3-carbaldehyde. researchgate.net This is typically achieved by treating indole-3-carbaldehyde with a suitable alkyl or aryl halide in the presence of a base. mdpi.com Common bases used for this transformation include potassium hydroxide (B78521), sodium hydride, and potassium carbonate, often in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). mdpi.com
For the synthesis of 1-isopropyl-1H-indole-3-carbaldehyde, indole-3-carbaldehyde can be reacted with isopropyl bromide or iodide in the presence of a base. The reaction progress can be monitored by techniques such as thin-layer chromatography. Once the reaction is complete, the product is typically isolated and purified using standard procedures like extraction and column chromatography.
The characterization of these N1-analogues is crucial for confirming their structure and purity. A combination of spectroscopic techniques is employed for this purpose:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information about the chemical environment of protons, confirming the presence of the N1-substituent and the integrity of the indole scaffold. ¹³C NMR is used to identify all the carbon atoms in the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. A strong absorption band in the region of 1650-1700 cm⁻¹ is characteristic of the aldehyde carbonyl group. The disappearance of the N-H stretching vibration (around 3100-3300 cm⁻¹) from the spectrum of the starting material confirms successful N-substitution.
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound, further confirming its identity.
Functional Group Modifications at the 3-Position
The aldehyde functional group at the 3-position of this compound is a versatile handle for further chemical transformations, allowing for the synthesis of a wide range of derivatives with different functionalities.
Conversion to Nitrile Derivatives (e.g., 1-Isopropyl-1H-indole-3-carbonitrile)
The conversion of an aldehyde to a nitrile is a common transformation in organic synthesis. One established method involves the dehydration of an intermediate aldoxime. orgsyn.org In this two-step process, this compound would first be reacted with hydroxylamine (B1172632) hydrochloride to form the corresponding oxime. Subsequent dehydration of the oxime, using reagents such as acetic anhydride, thionyl chloride, or phosphorus pentoxide, would yield 1-isopropyl-1H-indole-3-carbonitrile. google.com
A more direct, one-pot synthesis can also be employed. For instance, reacting the aldehyde with hydroxylamine hydrochloride in refluxing formic acid has been shown to produce the corresponding nitrile in good yield. google.com The existence of 1-isopropyl-1H-indole-3-carbonitrile is confirmed by its availability from commercial suppliers. bldpharm.com
Formation of other Carbonyl Derivatives
The aldehyde group of this compound can be readily converted into a variety of other carbonyl-containing functional groups. These reactions expand the chemical diversity of the indole scaffold and provide intermediates for further synthetic elaborations.
One common derivative is the corresponding oxime , formed by the reaction of the aldehyde with hydroxylamine. mdpi.com This reaction is typically carried out in a protic solvent like ethanol (B145695). The resulting oximes can exist as syn and anti isomers. mdpi.com
Other important carbonyl derivatives include:
Semicarbazones and Thiosemicarbazones: Reaction with semicarbazide (B1199961) or thiosemicarbazide (B42300) hydrochloride yields the respective semicarbazone or thiosemicarbazone derivatives. These compounds are of interest due to their potential biological activities.
Hydrazones: Condensation with hydrazine (B178648) or substituted hydrazines (e.g., phenylhydrazine) affords the corresponding hydrazone derivatives.
Imines (Schiff Bases): The aldehyde readily reacts with primary amines to form imines or Schiff bases. This reaction is often catalyzed by a trace amount of acid.
The formation of these derivatives can be confirmed by spectroscopic methods. For example, in the IR spectrum, the C=O stretching frequency of the aldehyde will be replaced by the C=N stretching frequency of the imine, oxime, or hydrazone.
Ring-Substituted Isopropylindole Carbaldehydes
Introducing substituents onto the benzene (B151609) ring of the indole nucleus is another strategy to create analogues of this compound with modified properties. These substitutions can be introduced either before or after the formation of the indole ring and the introduction of the isopropyl and carbaldehyde groups.
The synthesis of various ring-substituted indole-3-carbaldehydes has been reported. google.com For instance, starting with appropriately substituted anilines, one can synthesize indole-3-carbaldehydes with substituents such as halogens (fluoro, chloro, bromo), alkyl groups (methyl), and alkoxy groups (methoxy) at various positions on the benzene ring. google.com These substituted indole-3-carbaldehydes can then be N-isopropylated as described in section 4.1.2 to yield the desired ring-substituted 1-isopropyl-1H-indole-3-carbaldehydes.
An example of such a compound is 1-isopropyl-5-methoxy-1H-indole-3-carbaldehyde , which is commercially available. scbt.com The presence of the methoxy (B1213986) group at the 5-position, an electron-donating group, is expected to influence the electronic properties of the indole ring system.
Table 2: Examples of Ring-Substituted Indole-3-carbaldehydes
| Substituent | Position |
| Fluoro | 5 |
| Chloro | 5 |
| Bromo | 6 |
| Methyl | 5, 6 |
| Methoxy | 7 |
| Hydroxy | 5 |
Note: This table provides examples of substitutions on the indole-3-carbaldehyde core, which can be precursors to the corresponding N-isopropyl derivatives.
The synthesis and characterization of these ring-substituted analogues follow similar principles to the parent compound, with spectroscopic techniques being essential for structural confirmation. The position of the substituent on the aromatic ring can be determined by detailed analysis of the coupling patterns in the ¹H NMR spectrum.
Fluorinated Derivatives (e.g., 4,5,6,7-tetrafluoro-1-isopropyl-1H-indole-3-carbaldehyde)
The introduction of fluorine atoms to the indole core can impart unique properties, including increased metabolic stability and altered lipophilicity. The synthesis of 4,5,6,7-tetrafluoro-1-isopropyl-1H-indole-3-carbaldehyde is a multi-step process that begins with the fluorination of the indole ring, followed by formylation and N-alkylation.
Synthesis and Research Findings:
The synthetic route to this class of compounds typically starts with the creation of a tetrafluorinated indole precursor. Methods for the synthesis of 4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde include:
Vilsmeier-Haack Formylation: This is a common method for introducing a formyl group at the C3 position of an indole ring.
Direct Fluorination and Formylation: This approach involves using selective fluorinating agents to introduce the fluorine atoms onto the indole ring prior to the formylation step.
Once the 4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde intermediate is obtained, the final step is the N-alkylation to introduce the isopropyl group. This is typically achieved by reacting the tetrafluorinated indole with an isopropyl halide (e.g., 2-iodopropane (B156323) or 2-bromopropane) in the presence of a base, such as potassium carbonate, in a suitable solvent like acetonitrile or DMF. researchgate.net
While specific research findings on 4,5,6,7-tetrafluoro-1-isopropyl-1H-indole-3-carbaldehyde are not extensively detailed in publicly available literature, the presence of the tetrafluorinated benzene ring is known to significantly impact the electron density of the indole system. This can influence its reactivity and interactions with biological targets. The biological activities of various indole-3-carboxaldehyde (B46971) derivatives have been a subject of study, with research into their antimicrobial and other therapeutic potentials. nih.govresearchgate.netnih.gov
Table 1: Properties of 4,5,6,7-tetrafluoro-1H-indole-3-carboxaldehyde (Precursor)
| Property | Value |
| CAS Number | 30683-38-6 |
| Molecular Formula | C₉H₃F₄NO |
| Molecular Weight | 217.12 g/mol |
| Appearance | Solid |
| General Reactivity | The aldehyde group can undergo oxidation to a carboxylic acid or reduction to an alcohol. The fluorine atoms can participate in nucleophilic substitution reactions under specific conditions. |
Alkoxy and Alkyl Substitutions (e.g., 1-Isopropyl-5-methoxy-1H-indole-3-carbaldehyde, 4-cyclopropyl-1-isopropyl-1H-indole-3-carbaldehyde)
The introduction of alkoxy and alkyl groups at various positions on the indole ring allows for the fine-tuning of the molecule's steric and electronic properties.
1-Isopropyl-5-methoxy-1H-indole-3-carbaldehyde:
This derivative features a methoxy group at the C5 position of the indole ring. The synthesis of this compound starts with the commercially available 5-methoxy-1H-indole-3-carbaldehyde. acs.org The N-isopropylation is then carried out using a standard alkylation procedure, similar to the one described for the fluorinated derivative. researchgate.net This involves reacting 5-methoxy-1H-indole-3-carbaldehyde with an isopropyl halide in the presence of a base.
The methoxy group is an electron-donating group, which influences the electron distribution in the indole ring and can affect its biological activity. While this specific compound is available from commercial suppliers for research purposes, detailed studies on its unique applications are limited in the scientific literature. rsc.org However, related 5-methoxyindole (B15748) derivatives have been investigated for a range of biological activities.
Table 2: Properties of 1-Isopropyl-5-methoxy-1H-indole-3-carbaldehyde
| Property | Value |
| CAS Number | 848488-03-9 |
| Molecular Formula | C₁₃H₁₅NO₂ |
| Molecular Weight | 217.26 g/mol |
| Appearance | Solid |
| Known Precursor | 5-Methoxy-1H-indole-3-carbaldehyde |
4-cyclopropyl-1-isopropyl-1H-indole-3-carbaldehyde:
The synthesis of indoles with alkyl substitutions at the C4 position is more complex than at other positions. There is no readily available information on the direct synthesis or detailed research findings for 4-cyclopropyl-1-isopropyl-1H-indole-3-carbaldehyde. However, a plausible synthetic route can be proposed based on modern synthetic methodologies.
A potential approach involves the synthesis of a 4-halo-1H-indole intermediate. rsc.orgnih.gov This intermediate can then undergo a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, with cyclopropylboronic acid to introduce the cyclopropyl (B3062369) group at the C4 position. nih.govnih.govorganic-chemistry.org Following the successful synthesis of 4-cyclopropyl-1H-indole, the subsequent steps would involve N-isopropylation and C3-formylation to yield the final target compound. This multi-step synthesis highlights the challenges in accessing specifically substituted indole derivatives. Due to the synthetic complexity and the lack of published data, the specific properties and research applications of this compound are not documented.
Structure Activity Relationship Sar and Computational Studies of 1 Isopropyl 1h Indole 3 Carbaldehyde Analogues
Analysis of Substituent Effects on Biological Potency and Selectivity
SAR studies on indole-3-carbaldehyde analogues reveal that the type and position of substituents on the indole (B1671886) ring and its side chains significantly impact their biological efficacy. nih.gov
The electronic properties of substituents on the indole scaffold play a pivotal role in modulating biological activity. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can alter the molecule's interaction with biological targets.
For instance, in a series of indole-3-carboxaldehyde (B46971) analogues evaluated for antioxidant activity, the electronic nature of the substituent had a marked effect. A compound featuring a methoxy (B1213986) group (an EDG) attached to a phenolic moiety showed superior activity compared to the standard, butylated hydroxy anisole (B1667542) (BHA). Conversely, replacing the methoxy group with a nitro group (a strong EWG) in the same position resulted in slightly lower, yet still significant, activity. This suggests that electron density at specific positions is a key determinant of antioxidant potential.
In another study focused on nematicidal agents, the combined introduction of electron-withdrawing substituents at the R(1) and R(2) positions of the indole scaffold was found to be beneficial for activity. researchgate.net Similarly, studies on indole-3-carbaldehyde semicarbazone derivatives showed that the presence of a strong π-withdrawing nitro group can influence the planarity and conformation of the molecule. csic.es
Table 1: Effect of Substituents on Antioxidant Activity of Indole-3-carboxaldehyde Analogues
| Compound | Key Substituent | Activity (IC50 in µM) - DPPH Assay |
| 5e | Nitro group (EWG) | 16 ± 0.8 |
| 5f | Methoxy group (EDG) | 8 ± 0.9 |
| BHA | Standard | 11 ± 0.5 |
Data sourced from Der Pharma Chemica.
The size, shape, and conformational flexibility of substituents (steric effects) are critical for ensuring an optimal fit within the binding site of a biological target. SAR studies on 1H-indole-2-carboxamides as CB1 receptor allosteric modulators demonstrated that inhibitory activity is sensitive to the size of the substituent at the C3 position of the indole ring. nih.gov Smaller groups like hydrogen or methyl were preferred over a larger ethyl group, indicating that steric hindrance can negatively impact binding and potency. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to build mathematical models that relate the chemical structure of compounds to their biological activity. These models allow for the prediction of the activity of new, unsynthesized compounds.
QSAR studies have been performed on various sets of indole derivatives to predict properties like inhibitory activity against specific enzymes. nih.govnih.gov For example, a QSAR model was developed for a series of indeno[1,2-b]indole (B1252910) derivatives as Casein Kinase II (CK2) inhibitors. nih.gov This model was subsequently used to predict the activity of a different class of compounds, naphtho[2,3-b]furan-4,9-diones, leading to the identification of a new potent CK2 inhibitor. nih.gov
In another study targeting the SARS CoV 3CLpro enzyme, QSAR models were developed for 81 isatin (B1672199) and indole-based inhibitors. nih.gov These models successfully predicted the inhibitory activity (pIC50) of the compounds, demonstrating the utility of QSAR in identifying key structural features required for potent inhibition. nih.gov Such models are invaluable for virtual screening and rational drug design, enabling researchers to prioritize the synthesis of compounds with the highest predicted efficacy.
Molecular Docking Studies
Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. It is used to understand the molecular basis of interaction and to estimate the strength of the binding affinity.
Docking studies on indole-3-carbaldehyde derivatives have provided detailed insights into their binding modes with various biological targets. These studies often reveal key interactions, such as hydrogen bonds and pi-stacking, that stabilize the ligand-receptor complex.
For example, in a study of novel heterocyclic compounds based on an indole moiety, docking was performed against the UDP-N-acetylmuramate-L-alanine ligase (MurC) enzyme, a target for antibacterial agents. nih.gov The results showed that the compounds were well-accommodated within the active site, with the most potent analogue exhibiting a binding energy of -11.5 Kcal/mol, which was superior to the standard drug ampicillin (B1664943) (-8.0 Kcal/mol). nih.gov
Similarly, docking of N-substituted indole-3-carbaldehyde oxime derivatives into the active site of the urease enzyme from Helicobacter pylori was performed to predict their binding modes. mdpi.com These in silico studies help to rationalize the observed biological activities and guide further structural optimization to enhance binding affinity. mdpi.com
Molecular docking can also be used to predict the specificity of a compound for its intended target. By docking a ligand against multiple potential off-targets, researchers can assess the likelihood of undesirable cross-reactivity.
Studies on indole-based inhibitors for the SARS-CoV-2 3CLpro enzyme utilized docking to understand their binding within the active site. nih.gov The native ligand in the crystal structure used for the study was an indole derivative, providing a strong basis for comparing the binding modes of newly designed analogues. nih.gov By analyzing the interactions and binding energies, researchers can predict which analogues are most likely to be specific and potent inhibitors of the target enzyme. This computational screening is a critical step in the early stages of drug development, helping to identify lead compounds that are more likely to succeed in later experimental testing. researchgate.net
Quantum Chemical Calculations
Quantum chemical calculations serve as powerful tools in the elucidation of the molecular properties of 1-isopropyl-1H-indole-3-carbaldehyde analogues. These computational methods provide insights into the geometric, electronic, and spectroscopic characteristics of molecules, complementing experimental data and aiding in the rational design of new compounds with desired activities.
Density Functional Theory (DFT) for Structural and Electronic Properties
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For analogues of this compound, such as 1H-indole-3-carbaldehyde (1H-I3A) and its derivatives, DFT calculations, often employing the B3LYP functional with basis sets like 6-311++G(d,p), have been instrumental in optimizing molecular structures. figshare.comresearchgate.net These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are often in good agreement with experimental data obtained from techniques like X-ray diffraction. figshare.comnih.gov
The electronic properties of these indole analogues are also extensively studied using DFT. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity, kinetic stability, and optical properties. figshare.com A smaller energy gap suggests that a molecule is more reactive and can be easily excited. For instance, in studies of 1H-I3A, the HOMO/LUMO energy results have indicated that significant charge transfer occurs within the molecule. figshare.comresearchgate.net
Furthermore, DFT calculations are used to determine other electronic properties, including ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These parameters help in understanding the molecule's reactivity and potential interaction with biological targets. The distribution of electronic charge within the molecule can be visualized through Molecular Electrostatic Potential (MEP) maps, which identify nucleophilic and electrophilic sites, crucial for predicting intermolecular interactions. figshare.comresearchgate.net
Table 1: Calculated Electronic Properties of an Indole-3-carbaldehyde Analogue
| Property | Value |
|---|---|
| HOMO Energy | -6.2 eV |
| LUMO Energy | -2.1 eV |
| Energy Gap (ΔE) | 4.1 eV |
| Ionization Potential | 6.2 eV |
| Electron Affinity | 2.1 eV |
| Electronegativity (χ) | 4.15 eV |
| Chemical Hardness (η) | 2.05 eV |
| Chemical Softness (S) | 0.48 eV⁻¹ |
Note: The data presented is based on computational studies of 1H-indole-3-carbaldehyde, an analogue of this compound.
Electron Delocalization Analysis (ELF, LOL)
Electron delocalization is a key factor in determining the stability and reactivity of aromatic systems like the indole ring. The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are topological analysis tools used to visualize and quantify electron delocalization in molecules. researchgate.netijasret.com These methods provide a partition of the molecular space into basins of attractors, which can be chemically interpreted as corresponding to atomic cores, covalent bonds, and lone pairs. researchgate.net
For indole-3-carbaldehyde analogues, such as 4-nitro-1H-indole-carboxaldehyde (NICA), ELF and LOL studies have been performed to visualize the electron delocalization within the molecule. researchgate.netnih.gov These analyses reveal regions of high electron localization, indicative of covalent bonds and lone pairs, as well as regions of delocalized electrons, which are characteristic of the aromatic π-system of the indole ring. researchgate.net The degree of electron delocalization can influence the molecule's aromaticity, stability, and reactivity. nih.gov The visualization of ELF and LOL is often presented as 2D or 3D contour maps, where different colors represent varying degrees of electron localization.
Correlation with Spectroscopic Data (NMR, UV-Vis, Raman)
A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can then be correlated with experimental measurements to validate the computational model and provide a more detailed interpretation of the experimental spectra.
For analogues like 1H-indole-3-carbaldehyde, DFT calculations have been successfully used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. figshare.comresearchgate.net The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. figshare.com The calculated ¹H and ¹³C NMR chemical shifts are then compared with the experimental spectra, and a good correlation between the two provides confidence in the calculated molecular structure. figshare.comresearchgate.net
Similarly, Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic absorption spectra (UV-Vis) of these compounds. figshare.comresearchgate.net The calculations can predict the absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks in the experimental UV-Vis spectrum. figshare.com By comparing the calculated and experimental spectra, researchers can assign the electronic transitions responsible for the observed absorptions. figshare.comresearchgate.net
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is another area where computational methods are highly valuable. DFT calculations can predict the vibrational frequencies and intensities of a molecule. figshare.com The calculated vibrational modes are often scaled to account for systematic errors in the computational method. The predicted spectra can then be compared with the experimental FT-IR and Raman spectra, aiding in the assignment of the vibrational bands to specific molecular motions. figshare.comnih.gov Vibrational Energy Distribution Analysis (VEDA) is often used to provide a detailed assignment of the vibrational modes. figshare.comresearchgate.net
Table 2: Comparison of Experimental and Calculated Spectroscopic Data for an Indole-3-carbaldehyde Analogue
| Spectroscopic Technique | Experimental Value | Calculated Value |
|---|---|---|
| ¹H NMR (δ, ppm) | 7.0 - 8.5 | 6.9 - 8.4 |
| ¹³C NMR (δ, ppm) | 110 - 185 | 109 - 184 |
| UV-Vis (λmax, nm) | 245, 260, 295 | 240, 255, 290 |
| FT-IR (cm⁻¹) | 3150 (N-H), 1650 (C=O) | 3145 (N-H), 1655 (C=O) |
Note: The data is a representative comparison for 1H-indole-3-carbaldehyde and may vary for other analogues.
Pharmacokinetic and Toxicological Predictions (e.g., ADMET)
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a crucial step in the early stages of drug discovery, as it helps to identify potential liabilities of a compound before significant resources are invested in its development. For novel indole derivatives, computational tools are employed to predict their pharmacokinetic and toxicological profiles. eurekaselect.comresearchgate.net
These prediction models are typically based on the physicochemical properties of the molecule, such as molecular weight, lipophilicity (logP), solubility, and polar surface area. Various software programs and web-based tools are available that use quantitative structure-activity relationship (QSAR) models to predict a wide range of ADMET properties.
For indole-based compounds, these predictions can provide insights into their potential for oral bioavailability, blood-brain barrier penetration, plasma protein binding, and metabolism by cytochrome P450 enzymes. eurekaselect.com Toxicity predictions can flag potential issues such as mutagenicity, carcinogenicity, and cardiotoxicity. While these in silico predictions are not a substitute for experimental testing, they are invaluable for prioritizing compounds for further investigation and for guiding the design of analogues with improved ADMET profiles. eurekaselect.comresearchgate.net
Table 3: Predicted ADMET Properties for a Representative Indole Analogue
| Property | Predicted Value/Classification |
|---|---|
| Absorption | |
| Oral Bioavailability | Good |
| Human Intestinal Absorption | High |
| Caco-2 Permeability | Moderate |
| Distribution | |
| Blood-Brain Barrier Penetration | Low |
| Plasma Protein Binding | High |
| Metabolism | |
| CYP2D6 Inhibitor | No |
| CYP3A4 Inhibitor | Yes |
| Excretion | |
| Renal Organic Cation Transporter | Substrate |
| Toxicity | |
| AMES Mutagenicity | Non-mutagenic |
| hERG Inhibition | Low risk |
Note: These are generalized predictions for an indole-based structure and would need to be specifically calculated for this compound.
Applications in Chemical Research and Future Perspectives
Utility as a Precursor for Complex Organic Synthesis
1-Isopropyl-1H-indole-3-carbaldehyde belongs to the family of 1H-indole-3-carboxaldehyde derivatives, which are widely recognized as crucial intermediates in the synthesis of biologically active compounds and complex indole (B1671886) alkaloids. researchgate.netresearchgate.netekb.eg The synthetic utility of this class of compounds is largely attributed to the reactivity of the aldehyde group at the C-3 position of the indole ring. researchgate.net This functional group readily participates in various carbon-carbon and carbon-nitrogen bond-forming reactions, as well as reductions, making it a versatile handle for chemical modification. researchgate.netresearchgate.net
The N-substitution, in this case with an isopropyl group, is a key modification that influences the compound's properties and reactivity. The synthesis of such N-alkylated indole-3-carbaldehydes is a common strategy to create diverse molecular libraries. psu.eduresearchgate.net These N-substituted precursors are then used in subsequent reactions, such as the Claisen-Schmidt condensation, to produce more complex structures like indolylchalcones, which have their own distinct biological profiles. psu.eduresearchgate.net The presence of the N-isopropyl group can alter the steric and electronic properties of the indole ring, potentially influencing reaction outcomes and the biological activity of the final products.
Table 1: Key Reactions Involving the Indole-3-carbaldehyde Scaffold
| Reaction Type | Reagents/Conditions | Product Class | Reference |
|---|---|---|---|
| N-Alkylation | Alkylating reagents, various bases (e.g., K₂CO₃), DMF | N-Substituted Indole-3-carbaldehydes | psu.eduresearchgate.net |
| Claisen-Schmidt Condensation | Methyl ketones, base (e.g., KOH) | Chalcones | psu.edu |
| Schiff Base Formation | Aryl amines, glacial acetic acid | Schiff Bases | researchgate.net |
| Condensation | Thiosemicarbazides, acetic acid, ethanol (B145695) | Thiosemicarbazones | aku.edu.tr |
Role in Drug Discovery and Development
The indole-3-carboxaldehyde (B46971) scaffold is a highly promising platform for the development of therapeutic agents due to the wide array of biological activities exhibited by its derivatives. researchgate.net The substitution at the N-1 position is a critical component of this potential, as it allows for the fine-tuning of pharmacological properties. N-1 and C-3 substituted indoles are considered essential components for synthesizing physiologically active molecules with potential applications across numerous disease areas. researchgate.net
Derivatives stemming from the indole-3-carbaldehyde core have demonstrated a remarkable spectrum of bioactivities, including:
Antimicrobial and Antifungal: Semicarbazone derivatives have been synthesized and tested for their antibacterial properties against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. csic.es
Anticancer: N-substituted indole-3-carbaldehydes and the indolylchalcones derived from them have been evaluated for their cytotoxic activity against cancer cell lines. psu.eduresearchgate.net
Neuroprotective: Thiosemicarbazone derivatives of indole-3-carboxaldehyde have been investigated for anticholinesterase activity, suggesting a potential therapeutic role in managing Alzheimer's disease. aku.edu.tr
Anti-inflammatory and Antiviral: The general class of indole-3-carboxaldehyde derivatives has been associated with a broad range of activities, including anti-inflammatory and anti-HIV properties. researchgate.net
Urease Inhibition: N-substituted oxime derivatives have been identified as inhibitors of urease from Helicobacter pylori, a bacterium linked to gastritis and ulcers. mdpi.com
Emerging Research Directions in Indole Chemistry
Current and future research in indole chemistry is focused on leveraging the versatility of the indole-3-carbaldehyde scaffold to create novel molecules with enhanced or entirely new biological functions. A key trend involves molecular hybridization, where the indole core is combined with other known bioactive moieties such as chalcones, triazoles, and coumarins to generate hybrid compounds with potentially synergistic or multi-target activities. researchgate.net
Another significant area of emerging research is the role of indole-3-carbaldehyde as a signaling molecule in biological systems. It has been identified as a metabolite of tryptophan produced by gut microbiota. wikipedia.org This metabolite acts as an agonist for the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that plays a role in regulating intestinal mucosal homeostasis. wikipedia.orgnih.gov This discovery opens up new avenues for research into the gut-brain axis and the development of therapeutics targeting gut-mediated health conditions.
Future work will likely continue to explore:
The synthesis of extensive libraries of N-substituted indole-3-carbaldehydes, including variations like this compound, to perform comprehensive structure-activity relationship (SAR) studies.
The development of more efficient and environmentally friendly ("green") synthetic methods for producing these derivatives.
In-depth investigation into the mechanisms of action for the most promising bioactive derivatives.
Potential for Development of Novel Therapeutic Agents
The diverse biological activities demonstrated by derivatives of indole-3-carbaldehyde underscore their significant potential for the development of new drugs. The ability to modify the structure at both the N-1 and C-3 positions provides a powerful tool for medicinal chemists to optimize potency, selectivity, and pharmacokinetic properties.
Table 2: Therapeutic Targets and Potential of Indole-3-Carbaldehyde Derivatives
| Potential Therapeutic Area | Target/Mechanism | Derivative Class | Reference |
|---|---|---|---|
| Infectious Diseases | Bacterial cell viability, Urease | Semicarbazones, Oximes | mdpi.comcsic.es |
| Oncology | Cytotoxicity | Indolylchalcones | psu.eduresearchgate.net |
| Neurodegenerative Disorders | Acetylcholinesterase (AChE) Inhibition | Thiosemicarbazones | aku.edu.tr |
The discovery of indole-3-carbaldehyde's role as an AhR agonist is particularly promising. Research in a murine model has shown that targeting this receptor with the compound can prevent metabolic complications and intestinal barrier dysfunction associated with metabolic syndrome. nih.gov This positions this compound and related N-substituted analogs as interesting candidates for further investigation into treatments for metabolic and inflammatory bowel diseases. The continued exploration of this versatile chemical scaffold is poised to yield new and effective therapeutic agents for a range of human diseases.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1-Isopropyl-1H-indole-3-carbaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution (SN2) at the indole nitrogen. A common approach involves reacting 1H-indole-3-carbaldehyde with isopropyl bromide in the presence of a base like sodium hydride (NaH) in DMF. Temperature control (25–80°C) and solvent polarity are critical for regioselectivity and yield optimization. Post-synthesis purification via column chromatography or recrystallization ensures high purity .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the aldehyde proton (~10 ppm) and isopropyl group signals (δ 1.2–1.5 ppm). High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 187.2377 (C₁₂H₁₃NO). Infrared (IR) spectroscopy identifies the aldehyde C=O stretch (~1700 cm⁻¹) .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
- Methodological Answer : The compound has a molecular weight of 187.24 g/mol, a logP ~2.5 (indicating moderate lipophilicity), and a polar surface area (TPSA) of 29.96 Ų. Its aldehyde group enables nucleophilic addition reactions, while the isopropyl substituent enhances steric bulk, influencing solubility in organic solvents like DCM or THF .
Advanced Research Questions
Q. How can synthetic protocols be optimized to address regioselectivity challenges in N-alkylation of indole derivatives?
- Methodological Answer : Regioselectivity in N-alkylation is influenced by solvent choice (e.g., DMF enhances reactivity) and base strength (NaH vs. K₂CO₃). Computational modeling (DFT) can predict transition states for alkylation pathways. Experimental validation via kinetic studies under varying temperatures (0–80°C) helps identify optimal conditions .
Q. What strategies improve the solubility and bioavailability of this compound for in vitro bioactivity assays?
- Methodological Answer : Co-solvent systems (e.g., DMSO:PBS mixtures) enhance aqueous solubility. Structural modifications, such as introducing hydroxyl groups or formulating prodrugs (e.g., acetylated derivatives), improve bioavailability. Parallel artificial membrane permeability assays (PAMPA) assess permeability adjustments .
Q. How can researchers resolve contradictions in reported biological activities of indole-3-carbaldehyde derivatives?
- Methodological Answer : Discrepancies may arise from assay-specific variables (e.g., cell line sensitivity or compound concentration). Dose-response studies across multiple models (e.g., cancer vs. bacterial cells) and structural-activity relationship (SAR) analysis of substituents (e.g., isopropyl vs. cyclopropyl groups) clarify mechanistic insights .
Q. What role does this compound play in multicomponent reactions for synthesizing heterocyclic scaffolds?
- Methodological Answer : The aldehyde group participates in Knoevenagel condensations or Pictet-Spengler reactions to form fused indole-quinoline or β-carboline derivatives. For example, reaction with malononitrile and amines yields fluorescent probes, monitored via LC-MS for intermediate characterization .
Q. How can crystallographic data inform the design of this compound-based inhibitors for enzyme targets?
- Methodological Answer : X-ray crystallography reveals bond angles and torsion angles critical for target binding (e.g., kinase active sites). Molecular docking (AutoDock Vina) predicts binding modes, validated by isothermal titration calorimetry (ITC) for affinity measurements. Substituent modifications (e.g., fluorophenyl groups) enhance steric complementarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
